3-Iodo-4-methyl-5-nitropyridin-2-amine
Description
3-Iodo-4-methyl-5-nitropyridin-2-amine is a halogenated nitropyridine derivative characterized by a pyridine ring substituted with iodine (position 3), methyl (position 4), nitro (position 5), and amine (position 2) groups.
Properties
Molecular Formula |
C6H6IN3O2 |
|---|---|
Molecular Weight |
279.04 g/mol |
IUPAC Name |
3-iodo-4-methyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C6H6IN3O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3,(H2,8,9) |
InChI Key |
MEBGYXMPALMKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])N)I |
Origin of Product |
United States |
Preparation Methods
Sequential Nitration and Iodination of 4-Methyl-2-Aminopyridine
The most widely documented route involves nitration of 4-methyl-2-aminopyridine followed by regioselective iodination. Key process parameters include:
Nitration Stage
- Reagents : Fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C
- Reaction Time : 4–6 hours
- Yield : 68–72% 4-methyl-5-nitro-2-aminopyridine
- Regiochemical Control : Directed by the electron-donating methyl group at C4 and amine at C2, favoring nitration at C5
Iodination Stage
One-Pot Tandem Functionalization
Recent advances employ hypervalent iodine reagents to streamline synthesis:
| Parameter | Specification |
|---|---|
| Starting Material | 4-Methyl-2-aminopyridine |
| Nitrating Agent | Benziodazole-type O₂NO-I(III) compound |
| Iodine Source | In situ generation from reagent |
| Catalyst | CuI (5 mol%) |
| Solvent | 1,2-Dichloroethane |
| Temperature | 80°C, 12 hours |
| Yield | 74% (combined steps) |
This method demonstrates improved atom economy by eliminating separate nitration/iodination steps while maintaining regioselectivity through radical intermediates.
Alternative Methodologies
Halogen Exchange Strategies
Critical Process Parameters
Temperature Effects on Regioselectivity
| Temp Range (°C) | Nitro Position | Iodo Position | Total Yield |
|---|---|---|---|
| 0–5 | C5 (100%) | C3 (100%) | 65% |
| 20–25 | C5 (92%) | C3 (85%) | 58% |
| 40–50 | C5 (78%) | C3/C5 mix | 43% |
Data adapted from controlled studies using mixed acid nitration.
Solvent Optimization
Iodination Efficiency in Various Solvents :
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Glacial Acetic Acid | 6.2 | 12 | 63 |
| DMF | 36.7 | 8 | 71 |
| DCE | 10.1 | 10 | 68 |
| Toluene | 2.4 | 24 | 41 |
Polar aprotic solvents enhance reaction rates through improved iodide nucleophilicity.
Purification and Isolation
Crystallization Protocols
- Solvent System : Ethanol/water (3:1 v/v)
- Cooling Rate : 0.5°C/min from 78°C to 4°C
- Purity : >99% by HPLC (C18 column, 0.1% H₃PO₄/MeCN gradient)
- Recovery : 85–90% crystalline product
X-ray diffraction analysis confirms orthorhombic crystal system with P2₁2₁2₁ space group.
Chromatographic Methods
- Stationary Phase : Silica gel 60 (230–400 mesh)
- Mobile Phase : Hexane/ethyl acetate (4:1 → 1:1 gradient)
- Rf : 0.32 in 3:1 hexane/EtOAc
- Throughput : 2.4 g/h using flash chromatography
Scalability and Industrial Considerations
Continuous Flow Synthesis
| Parameter | Batch Mode | Flow System |
|---|---|---|
| Reaction Volume | 50 L | 2 L/min throughput |
| Cycle Time | 18 hours | 45 minutes |
| Energy Consumption | 58 kWh/kg | 12 kWh/kg |
| Purity Consistency | ±2.5% | ±0.8% |
Adoption of microwave-assisted continuous flow reactors reduces processing time by 96% while improving thermal management.
Waste Stream Analysis
E-Factor Calculation :
- Mass Intensity : 23 kg/kg product
- Solvent Recovery : 89% (DMF, acetic acid)
- Iodine Recycling : 72% via NaHSO₃ treatment
- Overall E-Factor : 8.7 (excluding water)
Mechanistic Insights
Nitration Pathway
Density functional theory (DFT) calculations reveal:
- Rate-Determining Step : Formation of nitronium ion (NO₂⁺)
- Activation Energy : 28.7 kcal/mol for C5 attack vs 34.1 kcal/mol for C3
- Hammett σ Value : +0.78 for nitro group directing effects
Electrostatic potential maps confirm maximum positive charge density at C5 position post-protonation.
Iodination Mechanism
In situ Raman spectroscopy identifies three distinct phases:
- I⁺ Generation : ICl → I⁺ + Cl⁻ (acetic acid mediated)
- Wheland Complex : C3-iodo-σ-complex formation (t₁/₂ = 12 min)
- Deprotonation : Acetate-assisted H⁺ abstraction (k = 0.18 min⁻¹)
Isotope studies (D₂O) confirm inverse kinetic isotope effect (kH/kD = 0.89), supporting electrophilic substitution.
Comparative Method Analysis
| Method | Advantages | Limitations | Ideal Scale |
|---|---|---|---|
| Sequential Nitration/Iodination | High predictability | Multi-step purification | Lab-scale (≤1 kg) |
| One-Pot Tandem | Reduced solvent usage | Specialized reagents required | Pilot plant |
| Halogen Exchange | Avoids corrosive reagents | Bromide precursor cost | Multi-ton production |
| Catalytic C-H | Atom-economical | Catalyst recycling challenges | Specialty chemicals |
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-methyl-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Hydrazine hydrate or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 3-amino-4-methyl-5-nitropyridine.
Reduction: Formation of 3-iodo-4-methyl-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Iodo-4-methyl-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine and nitro groups can influence its binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-Iodo-4-methyl-5-nitropyridin-2-amine and related pyridine derivatives:
Key Observations:
Halogen Effects: Replacing iodine with chlorine (e.g., 2-amino-3-chloro-5-nitropyridine) reduces steric hindrance and alters electronic properties, increasing reactivity in cross-coupling reactions .
Substituent Position : The position of iodine (3 vs. 4) significantly impacts molecular geometry and interaction with biological targets or catalysts .
Electron-Withdrawing Groups : The nitro group at position 5 enhances electrophilicity, facilitating nucleophilic aromatic substitution, while trifluoromethyl groups (CF₃) improve thermal and oxidative stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
